叠氮甲基苯硫醚

描述

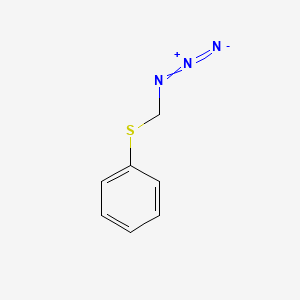

Azidomethyl phenyl sulfide (CAS# 77422-70-9) is a research chemical . It is also known as Phenylthiomethyl azide .

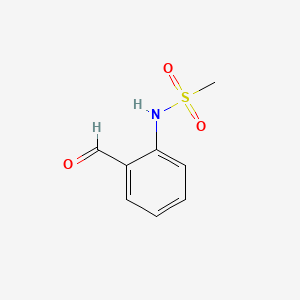

Molecular Structure Analysis

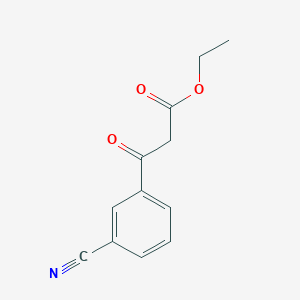

The molecular formula of Azidomethyl phenyl sulfide is C7H7N3S . It has a molecular weight of 165.22 . The InChI Key is KIQGRMGPIMCXSC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Azidomethyl phenyl sulfide is a colorless to gold liquid . It has a boiling point of 104-105 ℃ at 5 mmHg . The density is 1.168 g/cm^3 .科学研究应用

合成和化学性质

- 叠氮甲基苯硫醚是乙基叠氮化物的有价值的合成子,并已在连续流动条件下用于 [3 + 2]-环加成反应中,证明了其稳定性和适用于可扩展的化学过程 (Tinder 等人,2009)。

在有机合成中的应用

- 该化合物用作有机镁化合物的胺化试剂,可用于从 α,α-二取代酯烯醇盐合成 1,2,3-三唑-5-酮。它也是甲基叠氮化物在制备甲基氮丙啶中的合成等价物,并促进贝克曼型重排以生成内酰胺和亚氨基硫醚 (Pearson 等人,2011)。

光催化剂的开发

- 叠氮甲基苯硫醚参与了生产叠氮甲基硫醚的新方法,例如普梅勒重排,这对于创造更安全、无毒的光催化剂具有重要意义 (Ishihara 等人,2017)。

在聚合物化学中的作用

- 它在共聚过程中发挥作用,有助于创造具有自交联潜力的含偶氮的不饱和聚合物,说明了它在聚合物化学中的多功能性 (Nuyken 等人,1979)。

在荧光探针中的应用

- 叠氮甲基苯硫醚是开发用于检测生物分子(如硫化氢)的荧光探针不可或缺的,展示了其在生物化学和细胞成像中的应用 (Hammers 等人,2015)。

格氏反应研究

- 该化合物用于理解格氏反应中亲电胺化的立体化学,展示了其在机理有机化学中的重要性 (Hoffmann 等人,2001)。

属性

IUPAC Name |

azidomethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-10-9-6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQGRMGPIMCXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472767 | |

| Record name | Azidomethyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azidomethyl phenyl sulfide | |

CAS RN |

77422-70-9 | |

| Record name | Azidomethyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Azidomethyl phenyl sulfide function as an aminating agent?

A1: Azidomethyl phenyl sulfide acts as a synthetic equivalent of NH₂ [, ]. It reacts with Grignard reagents, replacing the magnesium halide with an azide-containing group. This intermediate can then be reduced to yield the corresponding amine [].

Q2: What is known about the stereochemistry of this amination reaction?

A2: Studies using a chiral Grignard reagent have shown that the amination reaction using Azidomethyl phenyl sulfide proceeds with full retention of configuration at the reacting carbon center []. This is a significant finding, as it allows for the synthesis of enantiomerically pure amines.

Q3: What are the safety considerations associated with Azidomethyl phenyl sulfide?

A3: As with many azides, Azidomethyl phenyl sulfide poses a potential explosion hazard, especially with heat or shock. Distillation should always be done under reduced pressure and below 110°C []. Storage in a cool, dark place under inert atmosphere is recommended. Additionally, some triazene intermediates formed during the amination reaction may be carcinogenic, necessitating careful handling [].

Q4: Beyond simple amination, what other synthetic applications does Azidomethyl phenyl sulfide have?

A4: Azidomethyl phenyl sulfide has proven useful in synthesizing more complex molecules. For example, it facilitates the amination and oxidation of α,α-disubstituted ester enolates via 1,2,3-triazol-5-ones []. Additionally, it acts as a synthetic equivalent of methyl azide in the production of methylaziridines []. Furthermore, substituted α-azido sulfides derived from Azidomethyl phenyl sulfide can undergo Beckmann-type rearrangements to yield lactams and imino thioethers [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)